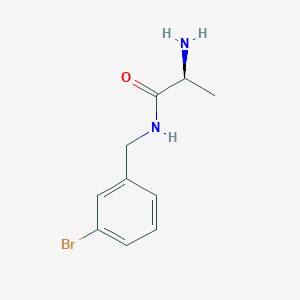
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromo-substituted benzyl moiety and an amino group, is part of a class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, anticancer, and neuroprotective effects, as well as its synthesis and interaction with biological targets.
Structure
This compound features:
- Chiral Center : The (S) configuration indicates specific stereochemistry, which can influence its biological interactions.
- Functional Groups : The presence of an amino group and a bromo-substituted benzyl moiety contributes to its reactivity and potential interactions with biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chiral Center | (S) configuration |
| Functional Groups | Amino group, bromo-substituted benzyl |
| Molecular Formula | C10H12BrN2O |
Antioxidant Properties
Research indicates that compounds similar to this compound possess significant antioxidant activity . These compounds can scavenge free radicals, which is crucial in combating oxidative stress-related diseases. The antioxidant mechanism primarily involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Anticancer Activity
This compound has shown promise in anticancer studies . Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Certain derivatives have been investigated for their ability to protect against neurodegenerative diseases such as Alzheimer's. This protective effect may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cellular function.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Amine : Starting materials undergo reactions to introduce the amino group.
- Bromination : The bromine substituent is introduced at the benzyl position through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the amino group |
| Step 2 | Electrophilic bromination at benzyl position |
| Step 3 | Purification of the final product |
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antioxidant Study : A study demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent against certain cancers.
- Neuroprotection Assays : Research involving animal models showed that this compound could mitigate cognitive decline associated with neurodegenerative conditions by reducing oxidative stress markers in brain tissues.
属性
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVXBCMYWHMOO-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














